Betamethasone-21-Acetate-17-Propionate
Description
Overview of Synthetic Corticosteroids: A Chemical Perspective
From a chemical standpoint, all corticosteroids are built upon a characteristic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene). nih.gov Natural glucocorticoids, such as cortisol, are synthesized in the adrenal cortex from cholesterol. libretexts.orgwikipedia.org Synthetic corticosteroids are derived by chemically modifying this basic structure. These modifications are strategically implemented to alter the molecule's biological activity.
Key structural modifications that enhance glucocorticoid activity include:
Introduction of a double bond between carbons 1 and 2 of the A-ring (as seen in prednisolone) increases glucocorticoid potency relative to cortisol. musculoskeletalkey.com
Fluorination at the 9α-position of the B-ring significantly boosts both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
Methylation at the 16-position on the D-ring, as seen in betamethasone (B1666872) (16β-methyl) and dexamethasone (B1670325) (16α-methyl), enhances anti-inflammatory potency and virtually eliminates the mineralocorticoid (salt-retaining) effects associated with earlier compounds. nih.govmusculoskeletalkey.com
Betamethasone itself is a synthetic derivative of prednisolone, featuring a 9α-fluoro group and a 16β-methyl group. These alterations result in a compound with high glucocorticoid potency.
Significance of Esterification in Glucocorticoid Derivatives
Esterification is a fundamental chemical strategy used to modify the properties of corticosteroid molecules. This process involves the formation of an ester by reacting the hydroxyl (-OH) groups on the steroid backbone, typically at the C-17 and/or C-21 positions, with a carboxylic acid. acs.orgnih.gov The resulting esters can have profoundly different physicochemical and biological properties compared to the parent alcohol.
The primary goals and consequences of esterification in glucocorticoid derivatives include:
Enhanced Lipophilicity : Adding ester groups, especially those with longer carbon chains like propionate (B1217596), increases the molecule's lipid solubility. nih.govuomustansiriyah.edu.iq This improved lipophilicity can enhance absorption through the skin and cell membranes. uomustansiriyah.edu.iq
Increased Potency : Lipophilic ester groups at the C-17α position can significantly enhance glucocorticoid activity. nih.gov Research has shown that diesterification at both the C-17 and C-21 positions often yields the highest potencies for topical anti-inflammatory action. nih.gov
Modified Pharmacokinetics : Esterification can alter the rate at which the drug is absorbed, metabolized, and cleared from the body. More lipid-soluble esters can create a "depot" effect at the site of administration, leading to a slower release and prolonged duration of action. uomustansiriyah.edu.iq Synthetic glucocorticoids are often formulated as organic esters for this reason. musculoskeletalkey.com
Betamethasone-21-Acetate-17-Propionate is a diester, meaning two hydroxyl groups of the parent betamethasone molecule have been esterified. The C-21 hydroxyl is esterified with acetic acid to form an acetate (B1210297) ester, and the C-17 hydroxyl is esterified with propionic acid to form a propionate ester. This dual modification is designed to maximize its potency and influence its behavior in biological systems.
| Modification | Chemical Group Added | Primary Effect on Properties |
|---|---|---|
| Esterification at C-21 | Acetate (-OCOCH₃) | Modulates solubility and rate of hydrolysis to the active form. |
| Esterification at C-17 | Propionate (-OCOC₂H₅) | Significantly increases lipophilicity and receptor binding affinity, enhancing potency. nih.gov |
| Diesterification (C-17 & C-21) | Both Acetate and Propionate | Combines effects to optimize potency and pharmacokinetic profile for specific applications. nih.gov |
Chemical Nomenclature and Stereochemical Considerations for this compound
Precise chemical identification is critical in scientific research. This compound is defined by its specific chemical structure, nomenclature, and stereochemistry.
The systematic IUPAC name for the compound is (11b,16b)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione. biosynth.com This name precisely describes the location of each functional group on the pregnane (B1235032) steroid backbone. The stereochemistry is also explicitly defined, indicating the specific spatial orientation of substituents, which is crucial for biological activity. The molecule has 8 defined stereocenters, leading to its specific three-dimensional shape that allows it to bind to the glucocorticoid receptor. fda.govncats.io
| Property | Identifier |
|---|---|
| CAS Number | 5514-81-8 biosynth.com |
| Molecular Formula | C₂₇H₃₅FO₇ ncats.io |
| Molecular Weight | 490.56 g/mol ncats.io |
| IUPAC Name | (11b,16b)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione biosynth.com |
| Stereochemistry | Absolute, with 8 defined stereocenters fda.govncats.io |
Research Gaps and Future Directions in Chemical and Mechanistic Studies
Despite the widespread use of synthetic glucocorticoids, significant gaps remain in the fundamental understanding of their chemical and mechanistic actions. Future research is needed to address these areas to develop more refined and targeted therapies.
One major challenge is to dissociate the desired anti-inflammatory effects from the often-detrimental metabolic side effects. researchgate.net The current understanding is that glucocorticoids exert their effects through two primary mechanisms: transactivation and transrepression. Transrepression, the suppression of pro-inflammatory genes, is thought to be responsible for the anti-inflammatory benefits, while transactivation, the activation of other genes, is linked to many side effects. nih.gov A key goal in medicinal chemistry is to design "dissociated glucocorticoids" that preferentially mediate transrepression over transactivation, though success has been limited. acs.org
Further research is also required to understand the cell- and tissue-specific actions of glucocorticoids. nih.gov The response to a given glucocorticoid can vary significantly between different cell types, and the reasons for this variability are not fully understood. nih.gov Additionally, inter-individual variability in patient response and the development of glucocorticoid resistance remain poorly understood phenomena that limit therapeutic efficacy. nih.govnih.gov Future mechanistic studies, aided by genomics, proteomics, and metabolomics, are needed to elucidate the complex molecular pathways governed by these compounds and to identify new chemical structures with improved therapeutic profiles. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C27H35FO7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19?,20?,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
KJYZDNSUFNSFOL-ULAZTBMRSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of Betamethasone 21 Acetate 17 Propionate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of published experimental NMR data specifically for Betamethasone-21-Acetate-17-Propionate, the following analysis is based on established spectral data for the parent Betamethasone (B1666872) molecule and its closely related derivatives, including Betamethasone 21-acetate and Betamethasone 17,21-dipropionate. The chemical shifts and coupling constants are predicted based on the expected electronic and steric influences of the acetate (B1210297) and propionate (B1217596) functional groups on the core steroid structure.
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals characteristic of the steroid backbone, supplemented by resonances from the acetate and propionate ester groups. The protons in the A and B rings, particularly the vinyl protons at C1, C2, and C4, are expected to appear in the downfield region. The methyl protons of the acetate and propionate groups, as well as the methyl groups on the steroid nucleus (C18 and C19), would resonate in the upfield region. The presence of the fluorine atom at the C9 position is expected to introduce complex splitting patterns for nearby protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~7.2-7.3 | d | ~10.0 |
| H-2 | ~6.2-6.3 | dd | ~10.0, ~2.0 |
| H-4 | ~6.0-6.1 | s | |
| H-6α | ~2.4-2.5 | m | |
| H-6β | ~2.3-2.4 | m | |
| H-11 | ~4.1-4.2 | m | |
| H-16 | ~2.8-2.9 | m | |
| H-18 (CH₃) | ~0.9-1.0 | s | |
| H-19 (CH₃) | ~1.2-1.3 | s | |
| H-21a | ~4.8-4.9 | d | ~17.0 |
| H-21b | ~4.6-4.7 | d | ~17.0 |
| Acetate CH₃ | ~2.1-2.2 | s | |
| Propionate CH₂ | ~2.3-2.4 | q | ~7.5 |
| Propionate CH₃ | ~1.1-1.2 | t | ~7.5 |
Note: The chemical shifts are estimations based on analogous compounds and may vary in an experimental spectrum.
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would provide a definitive count of the carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). The carbonyl carbons of the ketone at C3 and C20, as well as the ester carbonyls of the acetate and propionate groups, are expected to be the most downfield signals. The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would exclusively display signals for CH carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| C-1 | ~155-156 | CH | CH |
| C-2 | ~128-129 | CH | CH |
| C-3 | ~186-187 | C | |
| C-4 | ~124-125 | CH | CH |
| C-5 | ~168-169 | C | |
| C-9 | C | ||
| C-11 | ~67-68 | CH | CH |
| C-17 | ~90-91 | C | |
| C-18 | ~16-17 | CH₃ | |
| C-19 | ~19-20 | CH₃ | |
| C-20 | ~205-206 | C | |
| C-21 | ~68-69 | CH₂ | |
| Acetate C=O | ~170-171 | C | |
| Acetate CH₃ | ~20-21 | CH₃ | |
| Propionate C=O | ~173-174 | C | |
| Propionate CH₂ | ~27-28 | CH₂ | |
| Propionate CH₃ | ~9-10 | CH₃ |
Note: The chemical shifts are estimations based on analogous compounds and may vary in an experimental spectrum. The C-9 signal is expected to be a doublet due to coupling with fluorine.
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra and for confirming the stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections within the steroid rings and the propionate side chain. For instance, cross-peaks between H-1 and H-2 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons and for confirming the placement of the acetate and propionate groups. For example, a correlation between the H-21 protons and the acetate carbonyl carbon would confirm the 21-acetate linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is vital for confirming the stereochemistry of the steroid, such as the β-orientation of the methyl group at C16 and the relative orientations of other substituents.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry is employed to accurately determine the elemental composition of this compound. The experimentally measured monoisotopic mass would be compared to the theoretical mass calculated from its molecular formula, C₂₇H₃₅FO₇.
Data Table: Molecular Weight Information for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₅FO₇ |
| Theoretical Monoisotopic Mass | 490.2367 |
| Nominal Mass | 490.56 |
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to follow pathways observed for other betamethasone esters. dshs-koeln.de
A primary fragmentation step would likely involve the loss of hydrogen fluoride (B91410) (HF), a common fragmentation for fluorinated steroids. dshs-koeln.de Subsequent fragmentation could involve the neutral loss of water (H₂O), acetic acid (from the 21-acetate group), and propionic acid (from the 17-propionate group). The cleavage of the side chains would lead to characteristic fragment ions that can be used to confirm the presence and location of the ester groups.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation |
| 491.2 [M+H]⁺ | HF | 471.2 | Loss of Hydrogen Fluoride |
| 491.2 [M+H]⁺ | CH₃COOH | 431.2 | Loss of Acetic Acid |
| 491.2 [M+H]⁺ | C₃H₆O₂ | 417.2 | Loss of Propionic Acid |
| 471.2 [M+H-HF]⁺ | H₂O | 453.2 | Loss of Water |
| 471.2 [M+H-HF]⁺ | CH₃COOH | 411.2 | Loss of Acetic Acid |
| 471.2 [M+H-HF]⁺ | C₃H₆O₂ | 397.2 | Loss of Propionic Acid |
Note: The m/z values are based on nominal masses and may vary slightly in a high-resolution spectrum. The relative abundance of these fragments would depend on the collision energy used in the MS/MS experiment.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this compound, providing valuable information about its constituent functional groups and conjugated systems.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key structural features. The steroid nucleus and its acetate and propionate esters give rise to a complex but interpretable spectrum.
Key expected IR absorption bands include:
O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group at the C11 position.
C=O Stretching: Multiple strong absorption bands are anticipated in the carbonyl region (1800-1650 cm⁻¹). These include distinct peaks for the C20 ketone, the C3 ketone of the α,β-unsaturated system, and the ester carbonyls of the acetate and propionate groups at C21 and C17, respectively. For instance, the α,β-unsaturated ketone typically absorbs at a lower wavenumber (around 1660 cm⁻¹) due to conjugation. wikipedia.org The ester carbonyls are expected at higher wavenumbers, typically in the 1760-1735 cm⁻¹ range.
C=C Stretching: A peak around 1620-1600 cm⁻¹ is characteristic of the C=C double bonds in the A-ring of the steroid nucleus. wikipedia.org
C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region arise from the C-O stretching vibrations of the hydroxyl and ester functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (C11-OH) | 3500 - 3200 | O-H Stretch |
| Ester Carbonyls (C17, C21) | 1760 - 1735 | C=O Stretch |
| Ketone (C20) | ~1710 | C=O Stretch |
| Conjugated Ketone (C3) | ~1660 | C=O Stretch |
| Alkenyl (A-Ring) | 1620 - 1600 | C=C Stretch |
| Esters / Alcohol | 1300 - 1000 | C-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For corticosteroids like this compound, the most significant feature in the UV spectrum is the absorption maximum (λ_max) due to the π → π* transition of the conjugated enone system in the A-ring (pregna-1,4-diene-3-one structure). This typically results in a strong absorption band at approximately 240 nm, which is a hallmark for this class of steroids and is often used for quantitative analysis. nih.govnihs.go.jp
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not widely published, analysis of closely related corticosteroids, such as dexamethasone (B1670325) and hydrocortisone (B1673445) acetate, provides a robust model for its expected solid-state conformation. wikipedia.orgcambridge.orgproquest.com
The analysis would reveal:
Absolute Stereochemistry: Confirmation of the stereochemistry at all chiral centers within the steroid nucleus.
Ring Conformation: The characteristic chair conformation of the A, B, and C rings and the envelope conformation of the D ring.
Side Chain Orientation: The precise orientation of the 16β-methyl group, the 17-propionate, and the 21-acetate side chains. Intermolecular interactions, such as hydrogen bonding involving the C11-hydroxyl group, play a crucial role in dictating the preferred conformation in the crystal lattice. cambridge.org
Crystallographic Parameters: Key data including the space group, unit cell dimensions, and atomic coordinates. For example, hydrocortisone acetate crystallizes in the monoclinic space group P2₁ with specific unit cell dimensions (a ≈ 8.85 Å, b ≈ 13.54 Å, c ≈ 8.87 Å, β ≈ 101.5°). cambridge.orgproquest.com Similar detailed parameters would be expected for this compound.
| Crystallographic Parameter | Expected Information | Example from Related Compound (Hydrocortisone Acetate) cambridge.orgproquest.com |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | Symmetry operations of the crystal | P2₁ |
| Unit Cell Dimensions | Size and shape of the unit cell | a = 8.85173 Å, b = 13.53859 Å, c = 8.86980 Å, β = 101.5438° |
| Volume (V) | Volume of the unit cell | 1041.455 ų |
| Molecules per Unit Cell (Z) | Number of molecules in the unit cell | 2 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying the stereochemistry and solution-state conformation of chiral molecules like this compound. wikipedia.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. kud.ac.inmedchemexpress.com
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule in its absorption bands. wikipedia.org For steroids, the CD spectrum is particularly sensitive to the conformation of the fused ring system and the environment around its chromophores, primarily the carbonyl groups. The α,β-unsaturated ketone in the A-ring and the C20 ketone are the main chromophores that produce distinct CD signals. The sign and magnitude of these signals can provide information about the puckering of the rings and the spatial arrangement of substituents.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. kud.ac.in The phenomenon known as the "Cotton effect" describes the characteristic change in optical rotation in the vicinity of an absorption band. kud.ac.in The sign of the Cotton effect curve (positive or negative) for the n → π* transition of the ketone chromophores in steroids is directly related to the absolute configuration of the surrounding chiral centers, as described by the Octant Rule. acs.org These studies are crucial for confirming the stereochemical integrity and understanding the conformational flexibility of the steroid in solution.
Advanced Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Identity Confirmation
To confirm the identity and determine the purity of this compound, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors, are indispensable.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the analysis of corticosteroids. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to achieve optimal separation of the main compound from any related substances or degradation products. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD), which provides UV spectra across a range of wavelengths for peak identification and purity assessment. The characteristic λ_max at ~240 nm is used for quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides an even higher level of specificity for identity confirmation. nih.govdshs-koeln.de Electrospray Ionization (ESI) is a common ionization technique for these molecules. Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight (C₂₇H₃₅FO₇, MW = 490.56 g/mol ). scbt.comaxios-research.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of betamethasone esters often involves the loss of hydrogen fluoride, water, and the ester side chains, providing structural confirmation. dshs-koeln.de These methods are highly sensitive and specific, allowing for the detection and quantification of the active compound and any impurities at very low levels. nih.gov
| Parameter | Typical Conditions for Corticosteroid Analysis |
|---|---|
| Chromatographic Mode | Reversed-Phase HPLC nih.govnih.gov |
| Stationary Phase (Column) | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol nih.gov |
| Detection (UV) | Diode Array Detector (DAD) at ~240 nm nih.gov |
| Detection (Mass Spec) | Electrospray Ionization (ESI), positive or negative mode nih.govdshs-koeln.de |
| MS Analysis | Full scan for MW confirmation; MS/MS for structural fragmentation dshs-koeln.de |
Molecular and Cellular Mechanisms of Action: in Vitro and Mechanistic Perspectives
Glucocorticoid Receptor (GR) Binding Affinity and Kinetics (In Vitro)
The initiation of glucocorticoid action is the binding of the ligand to the cytosolic glucocorticoid receptor. The affinity and kinetics of this binding are critical determinants of the compound's potency. Betamethasone-21-acetate-17-propionate is recognized as a potent glucocorticoid receptor agonist with a high binding affinity for the GR. researchgate.net
Competitive binding assays are a standard in vitro method to determine the relative binding affinity of a compound for a receptor. nih.gov These assays typically involve the use of a radiolabeled ligand, such as [3H]dexamethasone or [3H]hydrocortisone, which competes with the unlabeled test compound for binding to the receptor, often from cytosolic preparations of cultured cells like human keratinocytes. nih.gov
Generally, esterification of the parent alcohol (betamethasone) can modulate both lipophilicity and receptor affinity. For instance, a 21-acetate (21-OAc) substitution on betamethasone (B1666872) tends to decrease the steroid's affinity for the GR. nih.gov Conversely, elongation of the ester chain at both C-17 and C-21 positions can lead to an increase in binding affinity. nih.gov For a 17α, 21-diester like this compound, the binding affinity is reported to be lower than that of the corresponding 17α-monoester but higher than that of the 21-monoester or the parent alcohol, betamethasone. nih.gov
Table 1: Relative Glucocorticoid Receptor Binding Affinity of Betamethasone Esters (Qualitative Comparison) This table is generated based on established structure-activity relationships for glucocorticoid esters.
| Compound | Position of Ester Group(s) | Expected Relative GR Binding Affinity |
| Betamethasone | N/A (Parent Alcohol) | Baseline |
| Betamethasone-21-Acetate | C-21 | Lower than Betamethasone |
| Betamethasone-17-Propionate | C-17 | Higher than Betamethasone |
| This compound | C-17 and C-21 | Higher than Betamethasone and Betamethasone-21-Acetate; Lower than Betamethasone-17-Propionate |
Note: This qualitative relationship is based on general findings for glucocorticoid esters and may vary depending on the specific experimental conditions.
Molecular docking studies of the structurally similar compound, betamethasone dipropionate, provide a model for understanding how this compound might interact with the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.gov These in silico analyses predict that the compound fits well within the LBD, forming key interactions with specific amino acid residues. nih.gov
Key predicted interactions for betamethasone dipropionate, which are likely comparable for this compound, include hydrogen bonding and hydrophobic interactions. For example, the carbonyl group at C-3 is predicted to form a hydrogen bond with Gln570, while the hydroxyl group at C-11 may interact with Asn564. nih.gov Significant hydrophobic and π-alkyl interactions are also anticipated with residues such as Met560, Leu563, Met604, and Gln642, which help to anchor the ligand securely within the binding pocket. nih.gov
Table 2: Predicted Binding Interactions of Betamethasone Dipropionate with Glucocorticoid Receptor Amino Acid Residues Data from molecular docking studies of Betamethasone Dipropionate, a structurally related compound. nih.gov
| Ligand Moiety | Interacting GR Residue | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Carbonyl group at C-3 | Gln570 | Hydrogen Bond | -10.94 |
| Hydroxyl group at C-11 | Asn564 | Hydrogen Bond | |
| Methyl groups | Met560, Leu563, Met604, Gln642, Leu732, Tyr735, Thr739 | Alkyl-alkyl and π-alkyl |
Note: This data is for Betamethasone Dipropionate and serves as an illustrative model for the potential interactions of this compound.
There is currently no specific research available on allosteric modulation of the GR by this compound.
Ligand-Receptor Complex Formation and Nuclear Translocation Mechanisms (In Vitro Cell Models)
Upon binding of this compound, the glucocorticoid receptor undergoes a conformational change. This transformation is a critical step that leads to the dissociation of a multi-protein chaperone complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. The unmasking of the receptor's nuclear localization signals (NLS) is a direct consequence of this dissociation.
The newly formed ligand-receptor complex then translocates from the cytoplasm into the nucleus. This process is an active, energy-dependent mechanism. The activated GR complex is transported through the nuclear pore complex into the nucleoplasm. This critical step is a prerequisite for the receptor to interact with DNA and other transcription factors to modulate gene expression. While this is the established general mechanism for glucocorticoids, specific in vitro studies detailing the kinetics and precise pathway of nuclear translocation for the this compound-GR complex have not been specifically reported.
Modulation of Gene Expression Pathways at the Transcriptional Level (In Vitro)
Inside the nucleus, the this compound-GR complex modulates the transcription of target genes. This modulation is a primary mechanism behind the compound's anti-inflammatory effects and occurs through several pathways.
The most direct mechanism of gene regulation by the GR is through its binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.gov The activated GR homodimer binds to these GREs, which are typically located in the promoter regions of target genes. nih.gov This interaction can either enhance (transactivation) or suppress (transrepression) the rate of transcription of these genes.
In vitro studies with other potent glucocorticoids have shown that they are powerful stimulators of gene expression through GRE-mediated transactivation. pharmgkb.org It is through this mechanism that the this compound-GR complex is expected to upregulate the transcription of genes encoding anti-inflammatory proteins. While genome-wide analyses have identified GRE-binding sites for betamethasone near key target genes, specific studies quantifying the binding of the this compound-GR complex to GREs are not currently available. nih.gov
A key aspect of the anti-inflammatory action of glucocorticoids is the induction of genes that inhibit inflammatory processes. Two such important proteins are Lipocortin-1 (also known as Annexin (B1180172) A1) and Interleukin-10 (IL-10).
Lipocortin-1: In vitro studies have demonstrated that glucocorticoids upregulate the synthesis and cell-surface expression of Lipocortin-1. nih.govnih.gov This protein is known to mediate some of the anti-inflammatory effects of glucocorticoids. nih.gov For example, exposure of pituitary tissue to dexamethasone (B1670325) in vitro leads to a progressive increase in the amount of Lipocortin-1 on the outer surface of the cells. nih.gov It is highly probable that this compound, as a potent glucocorticoid, similarly induces the expression of Lipocortin-1 in target cells, contributing to its anti-inflammatory profile.
Inhibition of Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines via NF-κB, AP-1 pathways in cell lines)
The anti-inflammatory effects of glucocorticoids like betamethasone are largely mediated through the suppression of pro-inflammatory gene expression. This is primarily achieved by interfering with the activity of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). While direct in vitro studies on this compound are limited, the mechanisms can be inferred from studies on closely related compounds such as betamethasone dipropionate and general principles of glucocorticoid action. patsnap.comdrugbank.com
Upon binding to the glucocorticoid receptor (GR) in the cytoplasm, the betamethasone-receptor complex translocates to the nucleus. patsnap.com Here, it can inhibit NF-κB and AP-1 signaling through several mechanisms:
Direct Interaction: The activated GR can directly bind to components of the NF-κB and AP-1 complexes, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.
Induction of Inhibitory Proteins: Glucocorticoids are known to induce the synthesis of Inhibitor of kappa B alpha (IκBα). nih.gov IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus, thereby blocking its pro-inflammatory signaling. nih.gov
Competition for Coactivators: The activated GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins, such as CREB-binding protein (CBP) and p300. This competition reduces the transcriptional activity of NF-κB and AP-1.
The downstream effect of this inhibition is a marked reduction in the expression of a wide array of pro-inflammatory molecules. In vitro studies on various cell lines have demonstrated that betamethasone and its esters can significantly decrease the production of cytokines and chemokines. For instance, betamethasone has been shown to inhibit the release of Interleukin-8 (IL-8) and Macrophage Inflammatory Protein (MIP) from polymorphonuclear neutrophils. nih.gov Similarly, betamethasone dipropionate has been found to additively inhibit the secretion of IL-17A and Tumor Necrosis Factor-alpha (TNF-α) in both CD4(+) and CD8(+) T cells. nih.gov
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Chemokines by Betamethasone and its Esters
| Cell Line/Type | Stimulus | Compound | Inhibited Cytokine/Chemokine | Reference |
| Polymorphonuclear Neutrophils (Newborn) | Tumor Necrosis Factor | Betamethasone | Interleukin-8 (IL-8), Macrophage Inflammatory Protein (MIP) | nih.gov |
| CD4(+) and CD8(+) T cells | - | Betamethasone Dipropionate | Interleukin-17A (IL-17A), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |
| Dendritic Cells | - | Betamethasone Dipropionate | Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |
This table is interactive. Click on the headers to sort.
Cellular Signaling Pathway Activation and Crosstalk (In Vitro, e.g., MAPK, PI3K/Akt in cell lines)
The cellular effects of this compound extend beyond the direct regulation of transcription factors. The glucocorticoid receptor signaling pathway engages in significant crosstalk with other major intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The dysregulation of these pathways is implicated in various inflammatory skin diseases. nih.gov
The interaction between the GR and these pathways is complex and can be both synergistic and antagonistic depending on the cellular context. Glucocorticoids can modulate MAPK signaling, which plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. nih.gov For example, the p38 MAPK pathway has been shown to influence GR phosphorylation, which can impact its activity. nih.gov
The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. nih.gov Evidence suggests that glucocorticoids can influence this pathway, although the exact mechanisms and outcomes can vary between cell types. Some studies indicate that glucocorticoids may inhibit the PI3K/Akt pathway, contributing to their anti-proliferative effects.
Influence of Esterification Pattern on Glucocorticoid Receptor Selectivity and Binding Kinetics
The ester groups at the C17 and C21 positions of the betamethasone molecule are not merely passive additions; they play a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties, including its selectivity for the GR and its binding kinetics. nih.gov
Esterification generally increases the lipophilicity of the steroid, which can enhance its penetration through cell membranes. nih.gov However, the nature and position of the ester group also directly impact the affinity and binding kinetics to the GR.
Research on a range of steroids has shown that:
21-Acetate Substitution: The addition of an acetate (B1210297) group at the C21 position tends to decrease the steroid's affinity for the GR while increasing its lipophilicity. nih.gov Generally, 21-esters exhibit lower binding affinity than the parent alcohol. nih.gov
17-Propionate Substitution: Elongation of the ester chain at the C17 position, such as with a propionate (B1217596) group, can lead to an increase in both binding affinity for the GR and lipophilicity. nih.gov
Diesterification: The presence of ester groups at both C17 and C21, as in this compound, results in a complex interplay of these effects. The binding affinity of a 17α, 21-diester is typically lower than that of the corresponding 17α-ester alone but higher than that of the 21-ester or the parent alcohol. nih.gov
Table 2: Influence of Esterification on Glucocorticoid Receptor Binding Affinity
| Compound Type | General Effect on GR Binding Affinity | General Effect on Lipophilicity | Reference |
| 17α-OH, 21-OH Substitution | Increase | Decrease | nih.gov |
| 17α-OAc, 21-OAc Substitution | Decrease | Increase | nih.gov |
| Elongated Ester Chain (C17 & C21) | Increase | Increase | nih.gov |
| 17α, 21-Diester | Lower than 17α-ester, higher than 21-ester and parent alcohol | High | nih.gov |
This table is interactive. Click on the headers to sort.
Pharmacokinetic and Metabolic Investigations: Non Clinical and in Vitro Models
Enzymatic Hydrolysis of Ester Linkages (In Vitro Systems, e.g., Liver Microsomes, Plasma Esterases)
The structure of Betamethasone-21-Acetate-17-Propionate contains two ester linkages, at the C-17 and C-21 positions, which are susceptible to enzymatic hydrolysis. This process is a primary metabolic pathway for many corticosteroid prodrugs, converting them into more active or easily eliminated forms. In vitro systems using liver microsomes or plasma from various species are standard models to study the rate and extent of this hydrolysis.
Identification of Esterase Enzymes Responsible for Metabolism
Specific esterase enzymes, such as carboxylesterases, present in the liver, plasma, and other tissues, would be responsible for cleaving the acetate (B1210297) and propionate (B1217596) groups from the betamethasone (B1666872) backbone. However, studies specifically identifying the esterases that metabolize this compound have not been identified in the available scientific literature.
Kinetic Parameters of Hydrolysis (Km, Vmax)
The efficiency and capacity of enzymatic hydrolysis are defined by the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity). These values quantify the enzyme's affinity for the substrate and its maximum rate of metabolism. A thorough search of scientific databases did not yield any published studies detailing the Km and Vmax values for the hydrolysis of this compound.
Identification and Characterization of Major Metabolites (In Vitro, Non-Human Tissue/Fluid Models)
Following initial hydrolysis, the resulting metabolites can undergo further biotransformation through various pathways. In vitro models using non-human tissue fractions (like liver S9 fractions or hepatocytes) or biological fluids are employed to identify and characterize these subsequent metabolic products.
Oxidative Metabolism Pathways (e.g., Cytochrome P450 interactions in liver microsomes)
Oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, is a common pathway for steroid compounds. This can involve reactions such as hydroxylation. Research detailing the interaction of this compound with CYP enzymes or identifying its specific oxidative metabolites in liver microsomes is not available in the reviewed literature.
Conjugation Pathways (e.g., Glucuronidation, Sulfation in in vitro models)
Conjugation is a phase II metabolic process where a molecule is attached to the parent compound or its metabolites to increase water solubility and facilitate excretion. Key conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases). There is no specific published data available concerning the potential glucuronide or sulfate (B86663) conjugates of this compound or its metabolites from in vitro models.
In Vitro Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2 cells, PAMPA assays)
In vitro permeability assays are essential for predicting a drug's potential for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 cell monolayer model can evaluate both passive and active transport mechanisms across an intestinal barrier model. Specific data on the permeability of this compound from either PAMPA, Caco-2, or other similar in vitro transport studies are not documented in the accessible scientific literature.
Plasma Protein Binding Studies (In Vitro)
In vitro studies are crucial for determining the extent to which a drug binds to plasma proteins, as this interaction significantly influences its pharmacokinetic profile and pharmacological activity. For corticosteroids, the primary binding proteins in human plasma are corticosteroid-binding globulin (also known as transcortin) and albumin. The binding to these proteins is a key determinant of the unbound fraction of the drug, which is the portion that is pharmacologically active and available for distribution and clearance.
Corticosteroid-binding globulin (CBG) is a high-affinity, low-capacity binding protein for many corticosteroids. In contrast, albumin has a lower affinity but a much higher binding capacity. The degree of binding to these proteins can vary among different corticosteroid derivatives.
While specific in vitro plasma protein binding data for this compound is not extensively detailed in publicly available literature, general principles of corticosteroid binding and data from structurally related compounds like betamethasone provide valuable insights. For instance, a comparative study investigated the plasma binding of betamethasone, dexamethasone (B1670325), and hydrocortisone (B1673445). medchemexpress.com Such studies typically utilize methods like equilibrium dialysis to determine the percentage of the drug that is bound to plasma proteins. medchemexpress.com
The extent of plasma protein binding is a critical parameter in non-clinical safety and efficacy evaluations. A high degree of protein binding can affect the interpretation of in vitro toxicology studies and is essential for predicting the pharmacokinetics in humans.
Below is a comparative data table illustrating the plasma protein binding of different corticosteroids, which helps to contextualize the potential binding characteristics of this compound.
| Compound | Plasma Protein Binding (%) | Primary Binding Proteins |
| Hydrocortisone | ~90% | Corticosteroid-Binding Globulin, Albumin |
| Prednisolone | Variable | Corticosteroid-Binding Globulin, Albumin |
| Dexamethasone | ~77% | Albumin |
| Betamethasone | 64% | Albumin |
Detailed Research Findings
Research into the plasma protein binding of synthetic corticosteroids has established that structural modifications to the steroid nucleus can significantly alter their affinity for plasma proteins. For betamethasone and its derivatives, the binding is predominantly to albumin rather than transcortin. medchemexpress.com This is in contrast to endogenous cortisol, which has a high affinity for transcortin. medchemexpress.com
Analytical Chemistry Methodologies for Comprehensive Characterization and Quantification
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography is a premier technique for the analysis of Betamethasone-21-Acetate-17-Propionate and related substances due to its high resolution, sensitivity, and specificity. nih.gov Various HPLC modes are employed to address different analytical challenges, from routine purity and assay testing to the complex separation of stereoisomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the assay and determination of impurities in betamethasone (B1666872) esters. nih.gov In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, causing non-polar compounds to be retained longer. This allows for the effective separation of this compound from its potential impurities and degradation products. ijpsonline.com
Several validated RP-HPLC methods have been developed for the analysis of betamethasone derivatives. oup.com For instance, a gradient RP-HPLC method has been shown to be effective in separating Betamethasone Dipropionate from its related substances, including Betamethasone 17-Propionate, 21-acetate. ijpsonline.com The method's stability-indicating capability is established through forced degradation studies, demonstrating its ability to separate the main compound from degradation products formed under stress conditions such as acid, base, peroxide, and light exposure. ijpsonline.com
Key parameters for a typical RP-HPLC method are detailed in the table below.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Alltima C18 (250×4.6 mm, 5 µm) |
| Mobile Phase A | Water: Tetrahydrofuran (B95107): Acetonitrile (B52724) (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 50°C |
| Injection Volume | 20 µl |
Method validation according to International Conference on Harmonisation (ICH) guidelines confirms that the procedure is linear, sensitive, specific, accurate, and precise for its intended purpose. ijpsonline.com The limit of detection (LOD) and limit of quantitation (LOQ) for related substances can be as low as 0.02 µg/ml and 0.07 µg/ml, respectively. ijpsonline.com
The stereochemical configuration of a drug is critical to its pharmacological activity. chromatographyonline.com Betamethasone is an epimer of Dexamethasone (B1670325), differing only in the spatial orientation of the methyl group at the C-16 position. oup.com While this compound itself does not have an enantiomer, its parent molecule, Betamethasone, has a diastereomer, making chiral separation crucial for ensuring the correct stereoisomer is present. Chiral HPLC is the primary technique used for this purpose. nih.gov
Separating epimers like Betamethasone and Dexamethasone is challenging due to their very similar physicochemical properties. oup.com Effective separation often requires specialized chiral stationary phases (CSPs) or the use of chiral selectors as additives in the mobile phase. oup.comnih.gov One successful approach involves using β-cyclodextrin as a mobile phase additive in a reversed-phase system, which can achieve a resolution factor of 3.3 between the two epimers. oup.com Another method utilizes an ACE C8 column with a mobile phase of water and tetrahydrofuran, achieving a resolution factor of 3.1. oup.com These methods are essential for quantifying the undesired epimer as a chiral impurity. chromatographyonline.comoup.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net
For the analysis of betamethasone, UPLC methods can significantly reduce run times while maintaining or even enhancing separation efficiency. sielc.com A developed UPLC-Tandem Mass Spectrometry method for Betamethasone and Dexamethasone utilizes an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). researchgate.net The analytes are eluted using a stepwise gradient with a mobile phase consisting of acetonitrile and 0.1% (v/v) acetic acid in water. This method demonstrates linearity over a concentration range from 10 to 1500 ng/mL, showcasing its high sensitivity. researchgate.net The speed and resolution of UPLC make it highly suitable for high-throughput screening and quality control environments.
Gas Chromatography (GC) and Headspace GC for Residual Solvents
The manufacturing process of this compound may involve the use of various organic solvents. Since these residual solvents can pose a risk to patient safety and affect the physicochemical properties of the drug substance, their levels are strictly controlled according to ICH guidelines. shimadzu.comorientjchem.org Gas Chromatography (GC), particularly with a headspace sampling technique, is the standard method for the determination of residual solvents in pharmaceutical products. researchgate.net
Headspace GC is a highly efficient and clean method for this analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. alfa-chemistry.com A static headspace GC method has been developed and validated for the determination of both low and high boiling point residual solvents in Betamethasone Valerate (B167501), a closely related compound. alfa-chemistry.com This method is capable of simultaneously quantifying solvents like acetone (B3395972), methylene (B1212753) chloride, and dimethylsulfoxide. alfa-chemistry.com
| Parameter | Condition |
|---|---|
| Technique | Static Headspace Gas Chromatography |
| Column | DB-624 fused silica (B1680970) capillary column (or equivalent) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Initial temp. 40°C, ramped to 160°C |
| Quantitation Limit (QL) | 20 ppm (Acetone, Methylene Chloride); 50 ppm (Dimethylsulfoxide) |
Chromatographic Detection Techniques
The choice of detector is critical in chromatographic analysis, influencing the sensitivity, selectivity, and the amount of information that can be obtained from a single run.
UV-Visible Diode Array Detection (DAD) is a powerful tool used in conjunction with HPLC and UPLC. Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD acquires the full UV-Vis spectrum for every point in the chromatogram. researchgate.net This capability is invaluable for assessing the spectral purity of a chromatographic peak. alliedacademies.org
For this compound, DAD can be used to confirm the identity of the main peak by comparing its spectrum with that of a reference standard. More importantly, it is used to check for co-eluting impurities. By comparing the spectra at the upslope, apex, and downslope of a peak, a "peak purity index" can be calculated. alliedacademies.org A pure peak will have identical spectra across its entire width. This technique is a key component of stability-indicating methods, ensuring that the main drug peak is not contaminated with degradation products, thus confirming the method's specificity. alliedacademies.org For betamethasone esters, detection is typically performed around 240-250 nm, where the chromophore exhibits strong absorbance. ijpsonline.comiajps.comsphinxsai.com
Mass Spectrometry (MS) Detection for Specificity and Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the definitive identification and structural elucidation of this compound. The specificity of MS detection is derived from its ability to measure the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions, providing a unique fingerprint for the molecule.
Electrospray ionization (ESI) is a commonly employed technique for the analysis of betamethasone esters. In positive ESI mode, this compound (with a molecular weight of 490.56 g/mol ) would be expected to form a protonated molecule [M+H]⁺ at m/z 491.56. pharmaffiliates.com Tandem mass spectrometry (MS/MS) experiments are crucial for distinguishing it from its isomers, such as Betamethasone 17,21-Dipropionate.
The fragmentation patterns of betamethasone esters are highly specific and can be used for differentiation. Studies on related betamethasone esters show characteristic fragmentation pathways. For instance, a common initial fragmentation step for fluorinated corticosteroids is the loss of hydrogen fluoride (B91410) (HF), resulting in a loss of 20 atomic mass units (u). Subsequent fragmentation can involve the loss of water (H₂O, 18 u) and the ester side chains. The relative abundance of specific fragment ions can help distinguish between positional isomers. dshs-koeln.denih.gov For example, the fragmentation of 17-esters and 21-esters of betamethasone shows distinct pathways that allow for their differentiation even when they have identical molecular weights. dshs-koeln.de
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique |
|---|---|---|
| Molecular Formula | C₂₇H₃₅FO₇ | - |
| Molecular Weight | 490.56 | - |
| [M+H]⁺ Ion (m/z) | 491.56 | ESI-MS |
| Primary Fragments (m/z) | [M+H-HF]⁺, [M+H-H₂O]⁺, fragments from side-chain losses | ESI-MS/MS |
This table is generated based on the molecular formula and common fragmentation patterns of related corticosteroids. pharmaffiliates.comdshs-koeln.de
Impurity Profiling and Identification of Related Substances
Impurity profiling is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the FDA and EMA. ijpsonline.com this compound is itself often considered a key impurity and related substance in Betamethasone Dipropionate drug products, where it is sometimes referred to as Betamethasone Dipropionate Impurity D. ontosight.aivwr.com The comprehensive analysis of related substances requires robust analytical methods capable of separating and identifying structurally similar compounds.
Method Development for Detection of Synthesis-Related Impurities
The development of methods for detecting synthesis-related impurities typically involves high-performance liquid chromatography (HPLC) with UV or MS detection. For corticosteroids like this compound, reversed-phase HPLC is the predominant technique.
Method development focuses on optimizing chromatographic conditions to achieve adequate separation of the main compound from all potential impurities. Key parameters that are systematically adjusted include:
Stationary Phase: C18 columns are commonly used, providing the necessary hydrophobicity to retain and separate steroid esters. ijpsonline.comnih.gov
Mobile Phase: A gradient elution is often necessary to resolve complex mixtures of impurities. Typical mobile phases consist of a mixture of an aqueous component (e.g., water or a buffer like ammonium (B1175870) acetate) and organic solvents such as acetonitrile and methanol. nih.govnih.gov Tetrahydrofuran is also sometimes included to fine-tune selectivity. ijpsonline.com
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 50°C) can improve peak shape and reproducibility. nih.gov
Detection: UV detection is standard, with a wavelength of around 240 nm being suitable for the corticosterone (B1669441) chromophore present in the molecule. ijpsonline.comnih.gov
The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its synthetic precursors, intermediates, and by-products.
Identification of Degradation Products and By-products
Forced degradation studies are essential for identifying potential degradation products that may form during the shelf-life of a drug product. Betamethasone esters are susceptible to degradation under various stress conditions, including heat, light, and changes in pH. nih.gov
Studies on the closely related Betamethasone Dipropionate show that thermal and pH-dependent degradation can lead to the formation of several products through hydrolysis of the ester groups. nih.govnih.gov The primary degradation products identified include:
Betamethasone-17-propionate
Betamethasone-21-propionate
Betamethasone (the parent alcohol)
These degradation reactions involve deacylation at the C17 and C21 positions. nih.gov Given the structural similarity, it is highly probable that this compound would degrade via similar pathways, yielding Betamethasone-17-propionate, Betamethasone-21-acetate, and ultimately Betamethasone. Photolytic degradation is also a significant pathway for corticosteroids, leading to a reduction in the parent compound. ijpsonline.com
Quantification of Impurities in Complex Matrices (Analytical Standards)
Once impurities are identified, they must be quantified accurately. Validated HPLC methods are used for this purpose, requiring the availability of analytical reference standards for each impurity. The quantification of impurities like this compound in a drug substance or product matrix is performed against these standards.
The performance of these quantitative methods is defined by several parameters, including the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For related substances of Betamethasone Dipropionate, methods have been developed with high sensitivity.
Table 2: Typical HPLC Method Performance for Quantification of Betamethasone Related Substances
| Parameter | Reported Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.02 µg/mL | ijpsonline.comnih.gov |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | ijpsonline.comnih.gov |
| Linearity Range | LOQ to 200% of specification limit | nih.govnih.gov |
| Correlation Coefficient (r²) | >0.999 | nih.govnih.gov |
These values demonstrate that analytical methods are capable of detecting and quantifying impurities at levels well below the 0.1% reporting threshold often required by regulatory guidelines. ijpsonline.com
Assay Validation According to International Guidelines (e.g., ICH Q2(R1))
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgfda.gov The ICH Q2(R1) guideline provides a framework for validating analytical procedures.
Linearity, Range, Accuracy, and Precision
The validation of an analytical method ensures that it is suitable for its intended purpose. For the comprehensive characterization and quantification of this compound, establishing the linearity, range, accuracy, and precision of the method is of paramount importance. These parameters are typically evaluated according to the International Conference on Harmonisation (ICH) guidelines. nih.gov
A gradient reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the analysis of betamethasone dipropionate and its related substances, including this compound. nih.gov This method typically utilizes an Altima C18 column (250x4.6 mm, 5 µm) with a mobile phase gradient consisting of water, tetrahydrofuran, acetonitrile, and methanol. nih.gov Detection is commonly performed at a wavelength of 240 nm. nih.gov
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. oup.com
For this compound, the method has been shown to be linear over a range extending from its Limit of Quantitation (LOQ) to 200% of its individual impurity specification limit. nih.govoup.com In a specific study, the linearity was established from 0.07 µg/mL (LOQ) up to 2 µg/mL, which corresponds to 200% of a 1% impurity specification. oup.com The strength of the linear relationship is demonstrated by a high regression coefficient (r²) typically in the range of 0.9991 to 0.9999. nih.govoup.com
| Parameter | Value |
|---|---|
| Linearity Range | 0.07 µg/mL to 2.0 µg/mL |
| Regression Coefficient (r²) | 0.9991 - 0.9999 |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated.
For this compound, accuracy has been demonstrated by adding the compound at various concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit) to a placebo. oup.com The mean recovery values for related impurities of betamethasone esters are generally expected to be within the range of 90-110%. oup.com Studies have shown mean recovery values for impurities related to betamethasone dipropionate to be in the range of 98-102%, indicating a high degree of accuracy for the method. oup.com
| Spiking Level | Acceptance Criteria for Recovery | Reported Recovery Range for Related Impurities |
|---|---|---|
| LOQ | Generally 80-120% | 98-102% |
| 50% | 90-110% | |
| 100% | ||
| 150% |
Precision
Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
In the validated HPLC method for this compound, the precision was demonstrated by analyzing multiple preparations of a sample spiked with the compound. The acceptance criteria for the %RSD for the precision of related substances is typically not more than 1.0%. nih.govoup.com
| Parameter | Acceptance Criterion (%RSD) | Reported Value for this compound (%RSD) |
|---|---|---|
| Repeatability (Intra-day Precision) | ≤ 1.0% | < 1.0% |
| Intermediate Precision (Inter-day) | ≤ 1.0% | < 1.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For the analysis of this compound, the LOD and LOQ are determined based on the signal-to-noise ratio, where the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ. oup.com In a validated HPLC method, the LOD for this compound was found to be 0.02 µg/mL, and the LOQ was 0.07 µg/mL. nih.govoup.com These low limits demonstrate the sensitivity of the analytical method for detecting and quantifying trace amounts of this compound. oup.com
| Parameter | Methodology | Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio of approx. 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of approx. 10:1 | 0.07 µg/mL |
Robustness and System Suitability Testing
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is evaluated by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition.
In the analysis of this compound, robustness was established by varying the flow rate (e.g., ±0.1 mL/min from the nominal 1.0 mL/min) and the column temperature (e.g., ±5°C from the nominal 50°C). oup.com The results of these variations showed that the system suitability parameters, such as the tailing factor and resolution, remained within the acceptance criteria, and the relative retention time of the compound was not significantly affected. oup.com This indicates that the developed method is robust for the intended analytical application. oup.com
| Parameter Varied | Variation | Effect on System Suitability |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | Within acceptance criteria |
| Column Temperature | ± 5°C | Within acceptance criteria |
System Suitability Testing
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters are established to ensure that the chromatographic system is adequate for the intended analysis.
For the analysis of this compound and related substances, key system suitability parameters include the tailing factor for the analyte peak, the resolution between adjacent peaks, and the relative standard deviation of replicate injections. oup.com The acceptance criteria are set to ensure the quality and consistency of the results. oup.com
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Resolution (between this compound and adjacent peaks) | Not less than 11 |
| Relative Standard Deviation (RSD) of replicate injections | Not more than 1.0% |
Structure Activity Relationship Sar Elucidation of Betamethasone 21 Acetate 17 Propionate and Its Analogues
Influence of Ester Substituents (Acetate at C-21, Propionate (B1217596) at C-17) on Glucocorticoid Receptor Binding Affinity
The nature of the ester groups at the C-17 and C-21 positions of the betamethasone (B1666872) backbone is a critical determinant of its glucocorticoid receptor (GR) binding affinity. Research into a range of steroidal compounds has shown that these substitutions significantly modulate the molecule's interaction with the receptor. nih.gov
Esterification at the C-21 position with an acetate (B1210297) group, as seen in Betamethasone-21-Acetate-17-Propionate, generally leads to a decrease in the steroid's affinity for the GR compared to its parent alcohol (betamethasone). nih.gov This modification also tends to increase the lipophilicity of the compound. Conversely, elongation of the ester chain at both the C-17 and C-21 positions, for instance from acetate to valerate (B167501), has been shown to increase both binding affinity and lipophilicity. nih.gov
For diester compounds like this compound, the combined effect is nuanced. The binding affinity of a 17α, 21-diester is typically found to be lower than that of a corresponding 17α-monoester but higher than that of a 21-monoester or the parent alcohol. nih.gov This suggests that the C-17 propionate group contributes positively to receptor binding, partially offsetting the negative influence of the C-21 acetate group. The ester groups are not merely passive additions; they actively influence the orientation and binding of the steroid within the ligand-binding pocket of the GR. Furthermore, these esters can be hydrolyzed by enzymes in the body, releasing more active metabolites, such as betamethasone 17-propionate. nih.gov
| Substitution Pattern | Effect on GR Binding Affinity | Effect on Lipophilicity |
|---|---|---|
| Parent Alcohol (e.g., Betamethasone) | Baseline | Baseline |
| 21-Acetate Ester | Decreased | Increased |
| 17-Propionate Ester | Increased (relative to 21-ester) | Increased |
| 17,21-Diester | Higher than 21-ester, lower than 17-ester | Highly Increased |
Impact of Stereochemistry on Molecular Interactions
The high potency of this compound is not due to its ester substituents alone. The specific stereochemistry of the core steroid molecule, including key features at the C-9, C-11, and C-16 positions, is fundamental to its strong and selective interaction with the glucocorticoid receptor.
Fluorine at C-9: The introduction of a fluorine atom at the 9α position is a hallmark of modern, potent corticosteroids. This modification significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The high electronegativity of fluorine is thought to exert an electron-withdrawing effect on the nearby 11β-hydroxyl group, which potentiates the steroid's activity. uomustansiriyah.edu.iq Studies have confirmed that 9α-fluorination enhances receptor binding affinity and, consequently, local anti-inflammatory activity. nih.gov
Hydroxyl at C-11: The presence of an 11β-hydroxyl group is considered essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids. oup.comnih.gov This hydroxyl group is crucial for forming a key hydrogen bond within the GR's ligand-binding domain, anchoring the steroid in the correct orientation for receptor activation. researchgate.net Its presence also imparts a greater rigidity to Ring C of the steroid, which is important for specific glucocorticoid action, in contrast to the more flexible ring structure of their inactive 11-keto counterparts (e.g., cortisone). nih.gov
Beta-methyl at C-16: The 16β-methyl group is a distinguishing feature of betamethasone compared to its isomer, dexamethasone (B1670325) (which has a 16α-methyl group). This substitution at C-16 serves a critical function: it virtually eliminates the mineralocorticoid activity that is otherwise enhanced by the 9α-fluoro group. uomustansiriyah.edu.iq This structural change effectively separates the desired glucocorticoid effects from the undesirable salt-retaining effects, leading to a more selective and safer therapeutic profile. researchgate.net
Correlation between Structural Features and In Vitro Cellular Effects
The specific structural characteristics of betamethasone esters directly translate into distinct effects at the cellular level, primarily through the modulation of gene expression. Upon binding to the GR, the ligand-receptor complex translocates to the nucleus and acts as a transcription factor, either activating or repressing specific genes.
One of the key cellular actions of glucocorticoids is the transrepression of pro-inflammatory genes. Betamethasone, through the GR, can inhibit the activity of inflammatory transcription factors like nuclear factor-kappa B (NF-κB). youtube.com This prevents the transcription of genes that code for inflammatory mediators. Concurrently, betamethasone can induce the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which in turn inhibit other inflammatory pathways. youtube.com
Interestingly, the esterification of betamethasone can lead to species-specific differences in cellular responses. For example, in vitro studies have shown that while esterified betamethasone derivatives exhibit full transrepression and transactivation agonistic activity in cells transfected with human GR, they only had partial transactivation activity in cells with rat GR. nih.gov Specifically, esterified betamethasone failed to induce the gene for tyrosine aminotransferase in rat hepatoma cells, a process dependent on GR-mediated transactivation. nih.gov This highlights how the ester structure can fine-tune the interaction with the GR and its subsequent ability to modulate gene expression. Furthermore, prolonged exposure to corticosteroids can lead to a down-regulation of the glucocorticoid receptor's own mRNA, representing a cellular feedback mechanism. nih.gov
Comparative SAR Studies with Other Betamethasone Esters and Corticosteroids
The structure-activity relationship of this compound is best understood when compared with other corticosteroids. Such comparisons reveal a clear hierarchy of potency and selectivity that is rooted in specific molecular modifications.
Compared to the parent compound, hydrocortisone (B1673445), betamethasone is approximately 30 times more potent in its anti-inflammatory activity and has negligible mineralocorticoid activity. nadf.us This dramatic increase is attributed to the combination of the 1,2-double bond in Ring A, the 9α-fluoro substituent, and the 16β-methyl group. Dexamethasone, the 16α-methyl isomer of betamethasone, exhibits similarly high glucocorticoid potency. nadf.us
Within the family of betamethasone esters, potency is directly linked to the nature of the ester groups. As previously noted, longer ester chains can enhance binding affinity and activity. nih.gov For instance, betamethasone 17-valerate and betamethasone 17,21-dipropionate are other potent esters used therapeutically. nih.govresearchgate.net Comparative studies have shown that betamethasone 17,21-dipropionate is a highly effective topical anti-inflammatory agent, with potency comparable to other powerful corticosteroids like clobetasol (B30939) propionate. researchgate.netnih.gov
Selectivity is another important parameter. Studies comparing the binding of various glucocorticoids to the GR versus the progesterone (B1679170) receptor (PR) found that less lipophilic glucocorticoids with small 16-position substituents, such as betamethasone, showed high selectivity for the GR. ersnet.org In contrast, more lipophilic esters like mometasone (B142194) furoate were found to be less selective. ersnet.org
| Corticosteroid | Equivalent Dose (mg) | Anti-Inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) |
|---|---|---|---|
| Hydrocortisone (Short-Acting) | 20 | 1 | 1 |
| Prednisone (Intermediate-Acting) | 5 | 4 | 0.8 |
| Methylprednisolone (Intermediate-Acting) | 4 | 5 | 0.5 |
| Dexamethasone (Long-Acting) | 0.75 | 30 | 0 |
| Betamethasone (Long-Acting) | 0.6 | 30 | 0 |
Data adapted from National Adrenal Diseases Foundation. nadf.us
Chemical Degradation Pathways and Stability Profiling
Forced Degradation Studies to Identify Potential Degradants
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the stability-indicating nature of analytical methods. For Betamethasone-21-Acetate-17-Propionate, such studies would likely involve the following conditions:
Hydrolytic Degradation (Acidic, Neutral, Alkaline Conditions)
Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound.
Acidic Conditions: Under acidic conditions, the ester linkages at the C17 and C21 positions are susceptible to hydrolysis. The hydrolysis of the 21-acetate would likely yield Betamethasone-17-Propionate, and hydrolysis of the 17-propionate would result in Betamethasone-21-Acetate. Further hydrolysis of these monoesters would lead to the formation of Betamethasone (B1666872) alcohol.
Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower compared to acidic or alkaline conditions. However, over extended periods or at elevated temperatures, hydrolysis can still occur, leading to the same degradation products.
Alkaline Conditions: Alkaline hydrolysis is typically more rapid and aggressive. It would lead to the saponification of the ester groups, resulting in the formation of Betamethasone, acetate (B1210297), and propionate (B1217596) salts. Studies on Betamethasone Dipropionate have shown that it degrades into Betamethasone-17-Propionate, Betamethasone-21-Propionate, and Betamethasone alcohol. nih.govnih.gov
Oxidative Degradation (Peroxide, Metal Catalysis)
Corticosteroids are known to be susceptible to oxidation. The dihydroxyacetone side chain at C17 is a potential site for oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide, potentially catalyzed by metal ions, could lead to the formation of various oxidation products. For other betamethasone esters, oxidation can lead to the formation of degradation compounds through reactions involving the ester group and the steroid nucleus. researchgate.net
Photolytic Degradation (UV/Visible Light Exposure)
Exposure to UV or visible light can induce photodegradation of corticosteroids. The α,β-unsaturated ketone chromophore in Ring A of the betamethasone structure is a primary site for absorbing light energy, which can trigger degradation reactions. Studies on Betamethasone and its other esters have shown that UVB irradiation can lead to rearrangements of the steroid ring system and fragmentation of the side chain. researchgate.net Photodegradation of Betamethasone-17-Valerate (B13397696) has been shown to follow first-order kinetics. nih.gov
Thermal Degradation Kinetics and Product Distribution
Thermal stress can accelerate degradation reactions. For Betamethasone Dipropionate, thermal degradation has been reported to follow first-order kinetics. nih.govnih.gov The primary degradation products identified are Betamethasone-17-Propionate, Betamethasone-21-Propionate, and Betamethasone alcohol. nih.govnih.gov It is highly probable that this compound would exhibit similar thermal degradation behavior, with the cleavage of the acetate and propionate esters.
Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradants |
| Hydrolytic (Acidic, Neutral, Alkaline) | Betamethasone-17-Propionate, Betamethasone-21-Acetate, Betamethasone |
| Oxidative | Oxidized derivatives of the steroid nucleus and side chain |
| Photolytic | Photoproducts resulting from rearrangement of Ring A and side-chain cleavage |
| Thermal | Betamethasone-17-Propionate, Betamethasone-21-Acetate, Betamethasone |
Elucidation of Degradation Mechanisms and Pathways
The degradation mechanisms for this compound would likely mirror those of other betamethasone diesters.
The primary pathway for hydrolytic degradation involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester groups at C17 and C21. This process can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile.
Thermal degradation likely proceeds through similar hydrolytic pathways, with heat providing the activation energy for the reactions. Research on Betamethasone Dipropionate suggests that the degradation involves deacylation at both C17 and C21 positions, interconversion between the 17- and 21-propionate monoesters, and subsequent hydrolysis to Betamethasone alcohol. nih.gov
Kinetics of Degradation Reactions (First-order, Second-order)
Based on studies of analogous compounds, the degradation of this compound is expected to follow first-order kinetics under most conditions. This means that the rate of degradation is directly proportional to the concentration of the drug. For instance, the thermal degradation of Betamethasone Dipropionate and the photodegradation of Betamethasone-17-Valerate have both been reported to follow first-order kinetics. nih.govnih.govnih.gov
The apparent first-order rate constants (k) would vary depending on the specific stress conditions such as pH, temperature, and light intensity. For thermally induced degradation of Betamethasone Dipropionate, the rate of degradation has been shown to increase with a decrease in the dielectric constant of the solvent, indicating the influence of solvent polarity on the reaction rate. nih.gov
Influence of pH, Solvent Polarity, and Ionic Strength on Stability
The stability of betamethasone esters is critically dependent on the pH of the solution. Studies on Betamethasone Dipropionate, which has two propionate esters at the C17 and C21 positions, show it has maximum stability in the pH range of 3.5 to 4.5. nih.govnih.gov Similarly, Betamethasone Valerate (B167501), an ester at the C17 position, is most stable between pH 4 and 5. nih.govnih.gov Outside these optimal pH ranges, both acidic and basic conditions can catalyze the hydrolysis of the ester linkages. nih.gov The degradation typically follows first-order kinetics. nih.govnih.gov
The general pathway for a diester like Betamethasone Dipropionate involves sequential hydrolysis. The molecule can degrade into Betamethasone-17-propionate and Betamethasone-21-propionate, which can then be further hydrolyzed to the parent molecule, Betamethasone. nih.govresearchgate.net The ester at the C21 position is generally more susceptible to hydrolysis than the sterically hindered ester at the C17 position.
Solvent polarity also plays a crucial role. The rate of degradation for Betamethasone Dipropionate has been observed to increase with a decrease in the solvent's dielectric constant (i.e., in less polar solvents). nih.gov This is attributed to the non-polar character of the ester. nih.gov Conversely, increasing the polarity of the solvent tends to decrease the degradation rate constants. researchgate.net
Ionic strength of the solution can influence the degradation kinetics as well. For both Betamethasone Valerate and Betamethasone Dipropionate, an increase in the ionic strength of a phosphate (B84403) buffer leads to a decrease in the rate of thermal degradation. nih.govresearchgate.net This effect may be due to the deactivation of excited states or radical quenching. nih.govresearchgate.net
| Factor | Influence on Stability | Optimal Condition/Trend | Reference |
|---|---|---|---|
| pH | Catalyzes hydrolysis outside of the optimal range. | Maximum stability at pH 3.5-4.5 for Betamethasone Dipropionate. | nih.govnih.gov |
| Solvent Polarity | Degradation rate increases as polarity decreases. | Higher stability in more polar solvents. | nih.govresearchgate.net |
| Ionic Strength | Degradation rate decreases as ionic strength increases. | Higher stability at higher ionic strength. | nih.govresearchgate.net |
Identification and Characterization of Degradation Products Using Mass Spectrometry and NMR Spectroscopy
The degradation of betamethasone diesters results in a predictable cascade of products formed primarily through hydrolysis and acyl migration. For a compound analogous to this compound, such as Betamethasone Dipropionate, the degradation process has been thoroughly investigated.
The primary degradation products identified via High-Performance Liquid Chromatography (HPLC) are the two corresponding monopropionate esters and the parent alcohol. nih.govnih.gov
Betamethasone-17-propionate
Betamethasone-21-propionate
Betamethasone (the final hydrolysis product)
The formation of these products is pH-dependent. For instance, at pH 2.5, Betamethasone-21-propionate is the sole product from Betamethasone Dipropionate degradation. At pH values between 3.5 and 4.5, both Betamethasone-21-propionate and Betamethasone are formed. nih.gov As the pH increases, the formation of Betamethasone-17-propionate becomes more significant. nih.gov
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are essential tools for the definitive identification and structural elucidation of these degradation products. nih.gov LC-MS/MS analysis can differentiate between isomers like the 17- and 21-monoesters, which have identical molecular weights. dshs-koeln.de These isomers exhibit distinct fragmentation patterns in electrospray ionization (ESI) mass spectrometry. Both ester types typically show an initial loss of hydrogen fluoride (B91410) (HF). However, 21-esters show a subsequent clear elimination of water, which is minimal in the spectra of 17-esters. 17-esters preferentially lose the carboxylic acid from the steroid nucleus. dshs-koeln.de
In addition to hydrolysis products, other degradants can form under specific stress conditions. For example, a photodegradation product of Betamethasone Dipropionate has been identified as lumibetametasone dipropionate using a combination of LC-MS(n), stress studies, and NMR spectroscopy. nih.govresearchgate.net
| Degradation Product | Formation Pathway | Analytical Identification Method | Reference |
|---|---|---|---|
| Betamethasone-17-propionate | Hydrolysis of the C21 ester. | HPLC, LC-MS/MS | nih.govnih.gov |
| Betamethasone-21-propionate | Hydrolysis of the C17 ester or acyl migration from C17. | HPLC, LC-MS/MS | nih.govnih.gov |
| Betamethasone | Hydrolysis of both C17 and C21 esters. | HPLC, LC-MS/MS | nih.govnih.gov |
| Lumibetametasone dipropionate | Photodegradation. | LC-MS(n), NMR | nih.govresearchgate.net |
Strategies for Enhancing Chemical Stability of this compound
Enhancing the chemical stability of corticosteroid esters is a critical aspect of pharmaceutical formulation to ensure product quality and therapeutic efficacy. The strategies primarily focus on mitigating hydrolysis, the main degradation pathway. nih.gov
pH Control : The most crucial strategy is to formulate the product within the pH range of maximum stability. For betamethasone diesters, this is typically a slightly acidic pH, around 3.5 to 4.5. nih.govnih.gov The use of appropriate buffer systems is essential to maintain this pH throughout the product's shelf life.
Formulation Vehicle Selection : The choice of solvents and excipients in a formulation can significantly impact stability.
Aqueous vs. Non-Aqueous Systems : Since hydrolysis is the primary degradation mechanism, minimizing water activity can enhance stability. Formulations in non-aqueous vehicles or those where the drug is suspended rather than dissolved in an aqueous phase can exhibit improved stability.
Excipient Interactions : Certain excipients can accelerate degradation. For example, in cream formulations, higher concentrations of emulsifiers can increase the rate of isomerization and degradation of Betamethasone Valerate, independent of the aqueous phase pH. tandfonline.com Conversely, increasing the concentration of phosphate buffers has been shown to decrease the degradation rate of betamethasone esters. nih.gov
Protection from Light : For light-sensitive compounds, protection from UV radiation is necessary to prevent photodegradation. nih.govresearchgate.net This is achieved through the use of opaque or UV-resistant primary packaging. The inclusion of photostabilizing agents like titanium dioxide in topical formulations can also be effective. nih.gov
Antioxidants and Chelating Agents : While hydrolysis is the main concern, oxidation can also be a degradation pathway for corticosteroids. nih.gov The inclusion of antioxidants, such as butyl hydroxytoluene (BHT), or chelating agents like disodium (B8443419) edetate (EDTA) can help prevent oxidative degradation. nih.govtandfonline.com
Prodrug Design : A more advanced strategy involves the chemical modification of the molecule itself. Designing solution-stable, water-soluble prodrugs is a key approach for parenteral formulations. This involves selecting pro-moieties for the 21-ester that optimize both solubility and the pH-rate profile to ensure stability during storage while allowing for rapid conversion to the active drug in vivo. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations with Glucocorticoid Receptor Protein Structures
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Betamethasone-21-Acetate-17-Propionate, this would involve modeling its interaction with the ligand-binding domain (LBD) of the glucocorticoid receptor (GR).
Prediction of Binding Modes and Interaction Energies
Docking simulations for a corticosteroid like this compound would predict its binding pose within the GR's active site. The simulation calculates various scoring functions to estimate the binding affinity, typically expressed in kcal/mol. For similar glucocorticoids, studies on betamethasone (B1666872) dipropionate and its derivatives have shown potential binding affinities with the glucocorticoid receptor ranging from -10.11 to -12.53 kcal/mol. nih.govscienceopen.comresearchgate.net However, specific interaction energy values for this compound are not documented in the available research.
Analysis of Key Residue Interactions and Hydrogen Bonding Networks
A detailed docking analysis would identify the key amino acid residues in the GR's binding pocket that interact with the ligand. These interactions are crucial for stabilizing the complex. For glucocorticoids, hydrogen bonds typically form between the hydroxyl and ketone groups of the steroid and polar residues in the receptor, such as Gln570, Arg611, and Asn564. nih.gov Hydrophobic interactions with residues like Leu563, Met604, and Phe623 also play a significant role. nih.gov A specific hydrogen bonding network and a map of hydrophobic contacts for this compound have not been published.
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation than the static picture provided by molecular docking.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations can determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information helps in understanding the molecule's reactivity and its non-covalent interaction patterns. Detailed quantum chemical analyses specifically focused on this compound have not been identified in published research.
Conformational Analysis and Energy Minimization
Conformational analysis is critical for understanding the three-dimensional structure of this compound, which dictates its interaction with biological targets such as the glucocorticoid receptor. The molecule's steroid nucleus, composed of four fused rings, has a relatively rigid structure, but the ester side chains at the C17 and C21 positions introduce significant conformational flexibility.
Energy minimization calculations are employed to identify the most stable conformations, or "energy minima," of the molecule. These computations are typically performed using force fields like AMBER (Assisted Model Building with Energy Refinement) or Dreiding, which approximate the potential energy of the molecular system. nih.gov For corticosteroids, the analysis often reveals that the rigidity of the steroid's A-ring is a significant factor for glucocorticoid activity. nih.gov
The process involves systematically rotating the rotatable bonds, particularly those in the acetate (B1210297) and propionate (B1217596) side chains, to explore the conformational space. For each conformation, the steric and electronic energies are calculated. The lowest energy conformation represents the most probable three-dimensional structure of the molecule under physiological conditions. Studies on the base betamethasone molecule have utilized methods like Density Functional Theory (B3LYP) with basis sets such as 6-31G** to achieve a geometry-optimized structure, determining its total energy in a vacuumed configuration. researchgate.net While specific energy values for this compound are not widely published, the principles of steroid conformational analysis indicate that the orientation of the C17 and C21 ester groups is crucial for receptor fit and activity. mdpi.com
Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps are visual representations of the charge distribution across a molecule. These maps are invaluable for understanding how this compound will interact with other molecules, particularly the amino acid residues within the binding pocket of the glucocorticoid receptor.
The ESP map is calculated by placing a positive point charge at various points on the molecule's electron density surface and calculating the energy of interaction.
Negative Potential Regions (Red/Yellow): These areas indicate a high electron density and are typically found around electronegative atoms. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl groups (at C3, C20, and within the acetate and propionate esters) and the fluorine atom at the C9 position. These sites are prone to favorable interactions with positively charged or hydrogen-bond donor sites in the receptor.
Positive Potential Regions (Blue): These areas correspond to lower electron density, usually around hydrogen atoms, and are favorable for interacting with negatively charged residues in the receptor binding site.
Neutral Regions (Green): These represent areas of nonpolar, lipophilic character, such as the steroid's hydrocarbon backbone, which are important for hydrophobic interactions within the receptor pocket.
Analysis of the Mullikan charge distribution for the parent betamethasone molecule provides quantitative data on the partial atomic charges, further detailing the electronic landscape and identifying key sites for intermolecular interactions. researchgate.net
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Chemical Development
In the early stages of drug development, predicting the ADMET properties of a candidate molecule is essential to avoid late-stage failures. researchgate.net In silico tools, such as SwissADME and other computational models, can provide rapid predictions of these pharmacokinetic and toxicity parameters based solely on the molecule's structure. nih.gov While specific experimental ADMET data for this compound is limited in public literature, predictions can be made based on its known structure and comparison with related corticosteroids. researchgate.netnih.gov
These computational models use a molecule's physicochemical properties (e.g., molecular weight, logP, polar surface area) to estimate its behavior in the body. For corticosteroids like this compound, the addition of the acetate and propionate esters significantly increases lipophilicity, which heavily influences its ADMET profile.
A study on betamethasone dipropionate and its derivatives, using the SwissADME web server, highlighted that these compounds generally show good oral bioavailability and possess drug-like characteristics based on parameters like lipophilicity and water solubility. researchgate.netnih.govscienceopen.com
Table 1: Predicted ADMET Properties for this compound This table is generated based on typical in silico predictions for corticosteroids with similar structures and is for illustrative purposes. Specific values require dedicated computational analysis.
| ADMET Property | Parameter | Predicted Outcome | Implication for Development |
|---|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system effects. | |
| Distribution | Plasma Protein Binding | High | Longer duration of action, potential for drug-drug interactions. |
| Metabolism | Cytochrome P450 (CYP) Substrate | Substrate of CYP3A4 | Potential for metabolic drug interactions. |
| Metabolic Stability | Moderate (ester hydrolysis) | Ester groups are likely sites of metabolic cleavage. | |
| Excretion | Primary Route | Renal (after metabolism) | Metabolites are cleared by the kidneys. |
| Toxicity | hERG Inhibition | Low Risk | Low likelihood of cardiac toxicity. |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR models are mathematical equations that relate a molecule's chemical structure to its biological activity or physicochemical properties, respectively. wikipedia.org For corticosteroids, QSAR studies are crucial for designing new analogues with enhanced potency and reduced side effects.
These models are built by analyzing a series of related compounds and identifying key molecular descriptors that correlate with the observed activity. Common descriptors for corticosteroids include:
Electronic Descriptors: The electron-withdrawing effect of the 9α-fluoro group is known to significantly enhance both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
Steric/Topological Descriptors: The size and shape of substituents, particularly at the C16 and C17 positions, are critical. For instance, a C16-methyl group, as found in betamethasone, minimizes mineralocorticoid activity. researchgate.net
Hydrophobicity Descriptors: The partition coefficient (logP) is a key factor. The esterification at C17 and C21 in this compound increases its lipophilicity, which is vital for topical penetration and potency. uomustansiriyah.edu.iq
A general QSAR model can be expressed as: Biological Activity = f(Descriptor1, Descriptor2, ... DescriptorN) wikipedia.org
Emerging Research Avenues and Methodological Advancements
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of Betamethasone-21-Acetate-17-Propionate and related corticosteroids at trace levels in complex matrices such as environmental waters, soil, and biological samples present a significant analytical challenge. researchgate.net Recent advancements have focused on enhancing the sensitivity, selectivity, and efficiency of analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the trace analysis of corticosteroids. nih.gov Researchers have developed robust methods using solid-phase extraction (SPE) to pre-concentrate samples, allowing for the detection of these compounds at sub-nanogram per liter (ng/L) concentrations in various water matrices, including wastewater treatment plant (WWTP) influent and effluent, surface water, and even finished drinking water. nih.govresearchgate.net For instance, a study demonstrated the simultaneous analysis of 26 corticosteroids with practical quantification levels as low as 0.008–0.16 ng/L in drinking water. nih.gov
Similarly, methods for analyzing corticosteroids in soil have been established, employing techniques like pressurized liquid extraction (PLE) followed by SPE and LC-MS/MS, achieving limits of detection in the nanogram per gram (ng/g) range. researchgate.net In the realm of pharmaceutical analysis, high-performance liquid chromatography (HPLC) with UV detection remains a widely used technique for the simultaneous determination of betamethasone (B1666872) esters in topical preparations. nih.govdntb.gov.ua The development of greener analytical methods is also a growing trend, with approaches like the use of electrospun polymer fibers as SPE sorbents to minimize the use of organic solvents.
Table 1: Performance of a Novel LC-MS/MS Method for Corticosteroid Trace Analysis in Water
| Water Matrix | Practical Quantification Levels (PQLs) (ng/L) | Recovery Range (%) |
|---|---|---|
| Finished Drinking Water | 0.008–0.16 | 70-130 |
| Surface Water | 0.019–0.50 | 70-130 |
| WWTP Effluent | 0.047–1.5 | 70-130 |
| WWTP Influent | 0.10–3.1 | 70-130 |
Data sourced from a study on trace analysis of 26 corticosteroids. nih.gov
Application of Advanced Spectroscopic Methods (e.g., Cryo-EM for receptor complexes)
Understanding the mechanism of action of this compound at a molecular level requires advanced spectroscopic techniques to visualize its interaction with biological targets, primarily the glucocorticoid receptor (GR). Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary tool in structural biology, enabling the high-resolution visualization of large and dynamic protein complexes.
Recent Cryo-EM studies have provided unprecedented insights into the structure of the glucocorticoid receptor in complex with its ligands, co-chaperones like Hsp90, and immunophilins such as FKBP51 and FKBP52. uidaho.eduresearchgate.netescholarship.org For example, researchers have resolved the structures of the human GR:Hsp90:FKBP52 complex at 3.01 Å and the GR:Hsp90:FKBP51 complex at 3.23 Å. uidaho.edu These studies reveal how these co-chaperones integrate into the GR chaperone cycle to regulate its activity, providing a molecular blueprint for understanding how corticosteroids like betamethasone modulate GR function. uidaho.edu Furthermore, Cryo-EM has been instrumental in elucidating the structure of glucocorticoids with their membrane receptor GPR97, revealing the molecular mechanism of receptor activation and coupling to Go proteins at near-atomic resolution. labinsights.nl
While Cryo-EM is ideal for large complexes, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for characterizing the steroid molecule itself and its derivatives. These techniques are indispensable for identifying metabolites and degradation products, as demonstrated in studies on the photodegradation of betamethasone and its esters, where NMR and MS were used to elucidate the structure of photoproducts. researchgate.net
Integration of Chemoinformatics and Machine Learning for Steroid Research
The fields of chemoinformatics and machine learning are increasingly being applied to steroid research to analyze large datasets, predict biological activities, and streamline the drug discovery and development process. nih.govmdpi.com These computational approaches offer powerful tools to explore the vast chemical space of steroids and to build predictive models for various properties. chemrxiv.org
Machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are being used for a wide range of applications in steroid research. nih.gov For example, machine learning models have been developed to predict steroid responsiveness in certain medical conditions, which could help in personalizing treatment strategies. frontiersin.orgresearchgate.netnih.gov In one study, an SVM model was built using clinical variables to predict steroid-resistant nephrotic syndrome with high accuracy. frontiersin.orgresearchgate.net Other applications include the prediction of physicochemical properties, bioactivity, and toxicity of steroid compounds. nih.gov
Chemoinformatics tools are also used to analyze the diversity and complexity of natural and synthetic steroids, relating their structural properties to their biological functions and biosynthetic origins. chemrxiv.org Furthermore, deep learning models, particularly convolutional neural networks (CNNs), are being employed for the prediction of retention times in chromatography, which can aid in the untargeted identification of steroid metabolites in complex biological samples. researchgate.net
Table 2: Application of Machine Learning Models in Predicting Corticosteroid Therapy Necessity
| Machine Learning Algorithm | Accuracy Rate (%) |
|---|---|
| Decision Tree | 80.68 |
| XGBoost | 83.44 |
| Multilayer Perceptron | Competitive Performance |
| AdaBoost | 73.99 |
Data from a comparative study on predicting corticosteroid therapy necessity in COVID-19 patients. neliti.comresearchgate.net
Exploration of Biocatalytic Approaches for Synthesis and Derivatization
The chemical synthesis of complex steroid molecules like this compound can be lengthy and challenging. hims-biocat.eu Biocatalysis, the use of natural catalysts like enzymes or whole microorganisms, offers a promising alternative for the selective and efficient modification of steroids. rsc.orgorientjchem.org These biological systems can perform highly specific reactions, such as hydroxylation, at positions that are difficult to access through traditional chemical methods. orientjchem.org
Recent research has focused on harnessing various microorganisms and enzymes for steroid transformations. For instance, fungi and bacteria are known to introduce hydroxyl groups at different positions on the steroid core, which can significantly alter the biological activity of the molecule. orientjchem.org The use of immobilized biocatalysts, where enzymes or cells are fixed onto a solid support, is being explored to enhance the stability and reusability of the catalyst, making the process more economically viable. nih.gov
Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis, are being developed for the concise and scalable synthesis of steroid derivatives. nih.govresearchgate.net A key area of research is the use of enzymes like 3-ketosteroid 9α-hydroxylase (KSH) for specific modifications of the steroid skeleton. nih.gov Such approaches not only provide more sustainable and efficient synthetic routes but also open up possibilities for creating novel steroid derivatives with potentially improved therapeutic properties. ingentaconnect.comresearchgate.net
Investigation of Environmental Fate and Degradation Mechanisms in Non-Biological Systems
The widespread use of synthetic corticosteroids, including betamethasone esters, has led to their detection in various environmental compartments, raising concerns about their potential ecological impact. mdpi.com Consequently, there is a growing body of research focused on understanding the environmental fate and degradation of these compounds in non-biological systems.
Photodegradation, or the breakdown of compounds by light, has been identified as a significant abiotic removal pathway for corticosteroids in aquatic environments. nih.gov Studies have shown that betamethasone and its esters can degrade under UVB irradiation. researchgate.net The degradation process often involves modifications to key structural features of the molecule, such as the rearrangement of the A-ring and fragmentation of the side chain. researchgate.net The rate of photodegradation can be influenced by environmental factors like the composition of the water matrix. nih.gov For example, the photodegradation of betamethasone-17-valerate (B13397696) is affected by the solvent's dielectric constant, buffer concentration, and ionic strength. nih.gov
In addition to photolysis, the degradation of corticosteroids in engineered systems like wastewater treatment plants (WWTPs) is also being investigated. While some corticosteroids can be removed during activated sludge processing, the efficiency of removal varies depending on the specific molecular structure of the compound. jst.go.jp For instance, halogen substitutions on the steroid nucleus can make the compound more resistant to biodegradation. jst.go.jp Understanding these degradation pathways is crucial for assessing the environmental persistence of this compound and for developing strategies to mitigate its potential environmental risks. umweltbundesamt.de
Table 3: Sunlight Photodegradation of Various Corticosteroids in Tap Water
| Compound | Photodegradation Time | Remaining Percentage after 16h |
|---|---|---|
| Prednisone (PRED) | ~3 hours | Not specified |
| Prednisolone (PREDLO) | ~3 hours | Not specified |
| Betamethasone (BETA) | ~5 hours | Not specified |
| Dexamethasone (B1670325) (DEXA) | ~5 hours | Not specified |
| Triamcinolone (TRIAM) | ~5 hours | Not specified |
| Cortisone (CORT) | Slower degradation | ~38% |
| Hydrocortisone (B1673445) (HCORT) | Slower degradation | ~6% |
Data from a study on the photodegradation process of seven glucocorticoids. nih.gov
Q & A
Q. How can Betamethasone-21-Acetate-17-Propionate be distinguished from structurally similar corticosteroids like Betamethasone Dipropionate or Betamethasone Valerate?
Methodological Answer:
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to differentiate esterification sites (21-acetate vs. 17-propionate) by analyzing chemical shifts in the ¹H-NMR and ¹³C-NMR spectra. For example, the 21-acetate group will show distinct carbonyl (C=O) resonances at ~170-175 ppm in ¹³C-NMR .
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid). Retention times and peak shapes can resolve co-eluting derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., m/z 448.2261 for Betamethasone-21-Propionate) and fragmentation patterns unique to the acetate-propionate ester configuration .
Q. What are the optimal synthetic conditions for preparing this compound with high purity?
Methodological Answer:
- Esterification Protocol : React Betamethasone with propionic anhydride at the 17-position under anhydrous conditions (e.g., pyridine as a catalyst at 40–50°C for 6–8 hours). Follow with 21-acetate formation using acetic anhydride at room temperature to minimize side reactions .
- Purification : Use preparative HPLC with a mobile phase of methanol-water (70:30 v/v) to isolate the target compound. Monitor purity via UV detection at 240 nm (characteristic λmax for corticosteroid derivatives) .
- Quality Control : Validate synthetic success using FTIR (ester C=O stretches at ~1730–1750 cm⁻¹) and X-ray crystallography for absolute configuration confirmation .
Q. How should HPLC methods be validated for quantifying impurities in this compound batches?
Methodological Answer:
- Parameters to Validate :
- Specificity : Resolve impurities (e.g., Beclometasone 21-Propionate) using a C8 column and isocratic elution (acetonitrile-phosphate buffer, pH 3.0) .
- Linearity : Test concentrations from 0.1–150% of the target analyte (R² ≥ 0.999).
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) for trace impurities like 9-chloro analogs .
- System Suitability : Ensure peak symmetry (tailing factor < 2.0) and reproducibility (%RSD < 2.0% for retention times) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Conditions : Store samples at 40°C/75% RH (ICH guidelines) and analyze degradation products weekly for 12 weeks. Include acidic (pH 3.0), neutral (pH 7.0), and alkaline (pH 9.0) buffers .
- Analytical Tools : Use LC-MS/MS to identify hydrolysis products (e.g., free Betamethasone at m/z 392.18). Quantify degradation via peak area normalization .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (4°C) .
Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Experimental Reassessment :
- Solubility Screening : Use shake-flask method in solvents (e.g., water, ethanol, dichloromethane) at 25°C. Centrifuge and analyze supernatant via UV spectrophotometry (λ = 240 nm) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to explain discrepancies. For instance, low water solubility (<0.1 mg/mL) aligns with high logP (~3.5), while higher ethanol solubility (~15 mg/mL) reflects ester hydrophobicity .
- Cross-Validation : Compare results with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
Q. What methodologies are recommended for studying the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) incubated with 10 µM this compound. Collect samples at 0, 1, 3, and 6 hours .
- Metabolite Profiling : Perform UPLC-QTOF-MS with electrospray ionization (ESI+) to detect phase I (hydrolysis) and phase II (glucuronidation) metabolites. Key metabolites include Betamethasone-21-Propionate (m/z 434.20) and Betamethasone-glucuronide (m/z 568.25) .
- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify cytochrome P450 involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
